2-Tridecylheptadecanal

Lipophilicity Partition Coefficient LogP

Common linear aldehydes (C12-C18) fail to replicate the interfacial behavior of branched, high-molecular-weight lipids. 2-Tridecylheptadecanal directly addresses this gap. • Extreme hydrophobicity (XlogP ~14.5) and a C30 branched chain enable the synthesis of low-CMC surfactants and archaeal-membrane mimetics. • Supplied as a characterized building block with confirmed structure and purity, reducing experimental variability. • Available from stock with global shipping; custom packaging and bulk quantities on request.

Molecular Formula C30H60O
Molecular Weight 436.8 g/mol
CAS No. 922163-82-4
Cat. No. B15173055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tridecylheptadecanal
CAS922163-82-4
Molecular FormulaC30H60O
Molecular Weight436.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)C=O
InChIInChI=1S/C30H60O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-30(29-31)27-25-23-21-19-17-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3
InChIKeyRUSZAJWTXZAFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tridecylheptadecanal: Procurement Guide for Lipid & Surfactant Research


2-Tridecylheptadecanal (CAS 922163-82-4) is a synthetic, long-chain branched aldehyde with the molecular formula C30H60O and a molecular weight of 436.8 g/mol. As a C30 aliphatic aldehyde characterized by a terminal aldehyde group and a branched alkyl chain (a tridecyl group substituted at the second carbon position), this compound exhibits high lipophilicity (XlogP ~14.5) and a topological polar surface area (TPSA) of 17.1 Ų [1] . These physicochemical properties establish it as a building block for investigating structure-activity relationships in lipid chemistry and as a precursor for synthesizing novel, branched surfactants .

Branched aldehyde building block for synthesis of C30-tailored surfactants
Membrane biophysics: archaeal-like branched lipid mimetic construction
Structure-property studies of self-assembled films influenced by chain branching
High-temperature GC-MS reference standard for non-polar high-boiling analytes

Why Linear Aldehydes Cannot Replace 2-Tridecylheptadecanal


Generic substitution of 2-Tridecylheptadecanal with common linear or shorter-chain aldehydes (e.g., C12-C18 aldehydes) is scientifically invalid for specific applications due to profound differences in physical behavior driven by its unique structural features. The compound's extended C30 hydrophobic chain and branched architecture confer an exceptionally high calculated XlogP of 14.5, indicative of extreme hydrophobicity and low water solubility . In contrast, a common analog like octadecanal (C18H36O, MW 268.5) has a significantly lower XlogP of ~7.5, representing a difference in lipophilicity of several orders of magnitude [1]. This fundamental difference directly dictates distinct interfacial properties, self-assembly behavior in lipid membrane models, and overall performance as a precursor to high molecular weight surfactants. Substitution would introduce uncontrolled variables, invalidating comparative studies in materials science and biochemistry.

Property
2-Tridecylheptadecanal (Target)
Linear C18 Aldehyde (Substitute)
Hydrophobicity
Exceptionally high lipophilicity; calculated XlogP orders of magnitude higher
Moderate lipophilicity; typical for fatty aldehydes
Chain architecture
C30 branched chain; extended, non-linear
C18 linear chain; compact, straight
Conformational flexibility
High number of rotatable bonds; dynamic packing behavior
Lower rotatable bond count; more rigid assembly

2-Tridecylheptadecanal: Quantitative Differentiation Evidence


Lipophilicity vs. Linear C18 Aldehydes

2-Tridecylheptadecanal exhibits an exceptionally high calculated partition coefficient (XlogP) of 14.5, which is a key differentiator from common linear aldehydes used in surfactant synthesis. This value quantifies its extreme hydrophobicity, which is a direct consequence of its extended C30 branched carbon chain .

Lipophilicity vs. Linear C18
Data to verify
ΔXlogP = 7.0 (10⁷-fold difference)
Supports extreme hydrophobicity differentiation; relevant for lipid-bilayer interaction studies.
Computational prediction; validate with experimental logP.
Lipophilicity Partition Coefficient LogP XlogP

TPSA Comparison vs. Linear C18 Aldehyde

The topological polar surface area (TPSA) of 2-Tridecylheptadecanal is calculated to be 17.1 Ų. This low value, which is identical to that of a linear C18 aldehyde like octadecanal, highlights that the addition of 12 more carbon atoms and a branch point does not increase the polar surface area [1]. The entire molecular addition is composed of a non-polar hydrocarbon structure.

TPSA vs. Linear C18
Data to verify
ΔTPSA = 0.0 Ų (both 17.1 Ų)
Increased molecular volume without added polarity; facilitates hydrophobic domain design.
Identical polar surface area despite +12 carbons.
Topological Polar Surface Area TPSA Membrane Permeability

Molecular Weight & Chain Length: C30 vs. C12-C18 Precursors

2-Tridecylheptadecanal provides a 30-carbon branched hydrophobic tail (MW 436.8 g/mol), which is significantly larger than the C12-C18 linear aldehydes (MW ~184-268 g/mol) typically used as precursors for commodity surfactants [1] [2]. This larger, branched hydrophobe is expected to yield derivative surfactants with a substantially lower critical micelle concentration (CMC) and different packing parameters at interfaces.

MW & Chain Length
Reported
C30 (436.8 g/mol) vs. C18 (268.5 g/mol); +168.3 g/mol
Enables ultra-low CMC potential in derived surfactants without oligomerization.
Class-level inference; confirm CMC experimentally.
Surfactant Synthesis Molecular Weight Carbon Chain Length Hydrophobe

Rotatable Bonds: Conformational Flexibility vs. C18 Aldehyde

The molecular structure of 2-Tridecylheptadecanal contains 27 rotatable bonds, a significant increase from the 16 rotatable bonds found in the linear C18 aldehyde octadecanal [1]. This higher number of rotatable bonds provides greater conformational flexibility, which can influence the packing and fluidity of lipid assemblies.

Rotatable Bonds
Data to verify
27 vs. 16 (+11 rotatable bonds)
Higher conformational flexibility may alter lipid packing and phase behavior.
Computational count; impact on membrane fluidity to be verified.
Conformational Flexibility Rotatable Bonds Lipid Dynamics

Synthetic Utility as Precursor for Branched Surfactants

Patents in the field of branched surfactants, such as US-2022176361-A1 and US-12145904-B2, describe processes for producing branched aldehydes via hydroformylation, which are subsequently converted to branched alcohols and surfactants with improved biodegradability and cold-water solubility compared to linear alkylbenzene sulfonates (LAS) [1] [2]. While these patents do not specifically name 2-Tridecylheptadecanal, its structure (a branched C30 aldehyde) places it squarely within this valuable class of intermediates for creating next-generation surfactants with tailored performance profiles.

Branched Surfactant Precursor
Class-level
Branched C30 scaffold aligns with patented surfactant intermediates
Provides access to molecular architecture for structure-property relationship studies in surfactants.
Based on patent class inference; specific performance requires validation.
Surfactant Synthesis Branched Surfactants Detergent Alcohols Hydroformylation

Lipid Membrane Models: Archaeal Mimic vs. Fatty Aldehydes

The branched C30 alkyl chain of 2-Tridecylheptadecanal is structurally analogous to the isoprenoid chains found in archaeal lipids, which are known for forming membranes with exceptional stability and low permeability [1]. In contrast, conventional linear fatty aldehydes (e.g., hexadecanal) mimic eukaryotic or bacterial lipids. This structural difference positions 2-Tridecylheptadecanal as a unique building block for synthesizing artificial lipids to study the biophysics of archaeal-like membranes .

Archaeal Membrane Mimic
Class-level
Branched C30 chain mimics isoprenoid archaeal lipids
Supports construction of novel membrane mimetics; enables investigation of branched-chain effects on permeability.
Analogy-based; membrane property validation needed.
Lipid Membrane Model Membrane Archaeal Lipid Branched Chain

2-Tridecylheptadecanal: Primary Application Scenarios


Novel Branched Surfactant Synthesis

This is the most promising industrial application scenario. 2-Tridecylheptadecanal can serve as the hydrophobic precursor for synthesizing a new class of branched surfactants. By reducing the aldehyde to the corresponding alcohol and subsequently ethoxylating or sulfating it, researchers can create surfactants with a unique C30 branched hydrophobe. Based on class-level inference from surfactant science, these derivatives are expected to exhibit significantly lower critical micelle concentrations (CMCs) and superior cold-water solubility compared to surfactants derived from linear C12-C18 aldehydes, aligning with the goals of patented technologies for high-performance and biodegradable cleaning agents [1] [2].

Archaeal Lipid Membrane Mimetics

In basic biophysical research, 2-Tridecylheptadecanal is a valuable building block for constructing model lipid membranes that mimic those of Archaea. Its branched C30 chain is a functional analog of the isoprenoid chains found in archaeal ether lipids. This scenario is directly supported by the compound's structural differentiation (Evidence Item 6). Researchers can use this aldehyde to synthesize artificial bipolar or monopolar lipids to investigate the relationship between branched-chain architecture and membrane properties like permeability, thermal stability, and resistance to hydrolysis [3].

Self-Assembly Structure-Property Relationships

This compound is an ideal candidate for fundamental studies on molecular self-assembly. Its combination of high lipophilicity (XlogP 14.5), extreme length, and branched architecture (differentiated in Evidence Items 1-4) makes it a unique probe for understanding how molecular shape influences the formation of Langmuir-Blodgett films, self-assembled monolayers (SAMs) on surfaces, or organogels. Researchers can systematically vary the molecular structure by comparing 2-Tridecylheptadecanal with linear aldehydes (e.g., octadecanal) to directly correlate branching and chain length with macroscopic material properties like packing density, wettability, and phase transition temperatures .

High-Temperature GC-MS Derivatization Standard

Given its high molecular weight (436.8 g/mol) and chemical stability, 2-Tridecylheptadecanal can be employed as a retention time standard or a derivatization target for high-temperature gas chromatography-mass spectrometry (GC-MS) methods. Its use is indicated for the analysis of high-boiling, non-polar analytes in complex matrices such as petroleum fractions, waxes, or lipid extracts. This application is a logical extension of its physicochemical profile (high boiling point, low polarity) and serves as a practical, quality-control oriented use-case for a pure, well-characterized compound in analytical chemistry .

Application
Selection Property
Validation Focus
Branched Surfactant Synthesis
Long branched C30 hydrophobic tail
Surfactant CMC, Krafft point, and biodegradation profile under synthesis conditions
Archaeal Membrane Mimetic Assembly
Branched architecture analogous to isoprenoid chains
Lipid bilayer permeability, thermal stability, and resistance to hydrolysis
Self-Assembly Structure-Property Studies
Extreme hydrophobicity and high conformational flexibility
Langmuir-Blodgett film packing density, phase transition temperature, and wettability
High-Temperature GC-MS Reference
High molecular weight and low polarity
Retention time reproducibility and column performance with high-boiling analytes

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